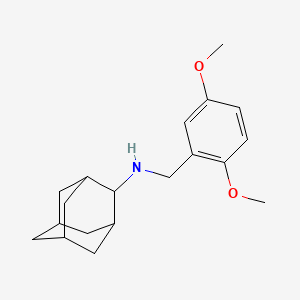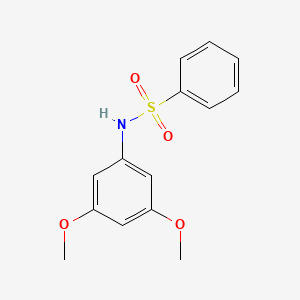
2-adamantyl(2,5-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl(2,5-dimethoxybenzyl)amine, also known as A2, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that has been used in the development of antiviral and antiparkinsonian drugs. A2 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-adamantyl(2,5-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues. 2-adamantyl(2,5-dimethoxybenzyl)amine has been found to interact with a variety of proteins, including receptors and transporters, which may be involved in its effects on neurotransmitter release and uptake.
Biochemical and Physiological Effects:
2-adamantyl(2,5-dimethoxybenzyl)amine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of cell growth, and the induction of apoptosis. 2-adamantyl(2,5-dimethoxybenzyl)amine has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-adamantyl(2,5-dimethoxybenzyl)amine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain receptors and transporters. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several directions for future research on 2-adamantyl(2,5-dimethoxybenzyl)amine, including the development of more specific and potent derivatives, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-adamantyl(2,5-dimethoxybenzyl)amine and its potential side effects.
Métodos De Síntesis
2-adamantyl(2,5-dimethoxybenzyl)amine can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzyl chloride with adamantane in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but the overall goal is to create a stable compound that can be used in scientific research.
Aplicaciones Científicas De Investigación
2-adamantyl(2,5-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One study found that 2-adamantyl(2,5-dimethoxybenzyl)amine can bind to the sigma-1 receptor, which is a protein that has been implicated in a variety of physiological processes, including pain perception, memory formation, and neuroprotection. Another study found that 2-adamantyl(2,5-dimethoxybenzyl)amine can inhibit the uptake of dopamine, a neurotransmitter that is involved in reward and motivation.
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(10-17)11-20-19-14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,19-20H,5-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXVUBECBLMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-N-(2,5-dimethoxybenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)


methyl]-N'-ethylthiourea](/img/structure/B5717351.png)